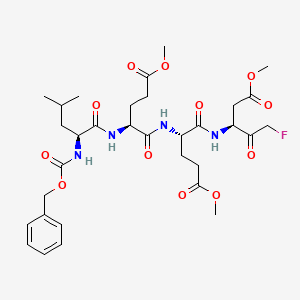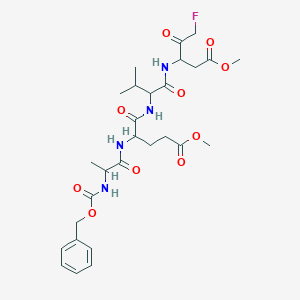
Ewing Tumor EZH2 (666-674)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ewing Tumor EZH2
Wissenschaftliche Forschungsanwendungen
Role of EZH2 in Ewing Tumors
EZH2 as a Mediator of Tumor Growth and Metastasis : EZH2 plays a central role in the pathology of Ewing tumors (ET), affecting their oncogenicity and stem cell phenotype. This is achieved through the regulation of stemness genes and genes involved in neuroectodermal and endothelial differentiation (Richter et al., 2009).
Epigenetic Maintenance of Malignancy in ET by EZH2 : The genetic translocation EWS-FLI1 is closely linked to epigenetic alterations mediated by EZH2 in Ewing Tumors. EZH2's suppression has been shown to result in a loss of histone modification, leading to changes in stemness features via epigenetic mechanisms (Burdach et al., 2009).
EZH2 and Ewing Sarcoma Precursors : EZH2, a component of the polycomb repressive complex 2 (PRC2), has been linked to the histogenesis of Ewing's sarcoma, particularly in embryonic osteochondrogenic progenitors (Tanaka et al., 2014).
Suppression of Retroviruses and Interferon Response by EZH2 : In Ewing sarcoma, EZH2 is critical for suppressing endogenous retroviruses, LINE-1 retrotransposons, and an interferon response, suggesting its role in avoiding antiviral responses in cancer (Jayabal et al., 2021).
EZH2 Inhibition Upregulates GD2 for Gene-Modified T Cell Targeting : Pharmacological inhibition of EZH2 induces GD2 surface expression in Ewing sarcoma cells, suggesting a potential therapeutic approach for adoptively transferred GD2-redirected T cells (Kailayangiri et al., 2019).
Class I Histone Deacetylases in Ewing Sarcoma Pathogenesis : Class I HDACs, along with EZH2, play a vital role in mediating the EWS-ETS-mediated transcription program in Ewing sarcoma, offering new treatment opportunities (Schmidt et al., 2018).
Other Notable Studies
- EWS-FLI-1 Expression in Human Mesenchymal Stem Cells : EWS-FLI-1 expression in human mesenchymal stem cells induces a gene expression profile similar to ESFT, including the induction of EZH2 (Riggi et al., 2008).
- KDM6 Demethylases in EWSR1-FLI1-Driven Transformation : KDM6 demethylases, along with EZH2, play a role in transcriptional activation at EWSR1-FLI1 enhancers, suggesting their potential in targeted therapies (Figuerola-Bou et al., 2023).
Eigenschaften
Sequenz |
YMCSFLFNL |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Ewing Tumor EZH2 (666-674) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)


